PROTAC ERR|A Degrader-1

説明

特性

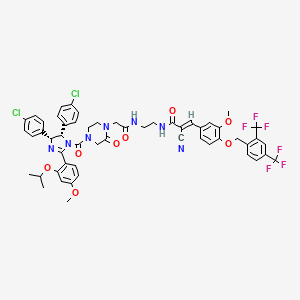

IUPAC Name |

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCWVLBPYOZNC-XNCCLBLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H49Cl2F6N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1108.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Targeting the Orphan: A Technical Comparative of ERRα Inverse Agonists vs. PROTAC Degraders

Executive Summary

Estrogen-Related Receptor Alpha (ERRα; NR3B1) is a constitutive activator of metabolic gene networks, heavily reliant on its interaction with the coactivator PGC-1α.[1][2][3][4] Unlike classical nuclear receptors, ERRα has no known endogenous ligand, making "de-orphanization" via synthetic modulation a critical challenge in oncology (breast, colorectal) and metabolic disease.

This guide analyzes the divergent pharmacological profiles of Inverse Agonists (e.g., XCT-790) and PROTAC Degraders (e.g., Compound 6c). While inverse agonists rely on occupancy-driven conformational disruption to block coactivator recruitment, PROTACs utilize an event-driven, catalytic mechanism to abolish the protein entirely. This distinction is not merely semantic; it dictates potency, duration of action, and the ability to abrogate non-genomic scaffolding functions.

Part 1: Mechanistic Divergence[5]

Inverse Agonists: Conformational Disruption

ERRα inverse agonists bind to the Ligand Binding Domain (LBD), but they do not simply "block" a site. Instead, they induce a structural shift in Helix 12 (H12) . In the constitutive active state, H12 folds over the ligand-binding pocket to form a hydrophobic groove (the AF-2 surface) that recruits the LXXLL motif of PGC-1α.

-

Mechanism: The inverse agonist (e.g., XCT-790) occupies the pocket and sterically hinders H12 from adopting the active conformation. This exposes the hydrophobic core or stabilizes a repressive conformation that prevents PGC-1α binding.

-

Limitation: This is a stoichiometric (1:1) process. To maintain suppression, the drug must occupy the receptor continuously. As the drug clears, the constitutive activity returns immediately.

PROTAC Degraders: Ubiquitin-Mediated Elimination

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules.[5][6] They link an ERRα ligand (often an inverse agonist fragment) to an E3 ligase ligand (e.g., VHL or CRBN).[7]

-

Mechanism:

-

Ternary Complex Formation: The PROTAC bridges ERRα and the E3 ligase.[8]

-

Polyubiquitination: The E3 ligase transfers ubiquitin to surface lysines on ERRα.

-

Proteasomal Degradation: The 26S proteasome recognizes the poly-Ub chain and degrades ERRα.

-

Recycling: The PROTAC is released intact and can catalyze the degradation of subsequent ERRα molecules.

-

-

Advantage: This is catalytic .[9] A transient exposure can lead to sustained protein knockdown (kinetic memory) because the protein must be re-synthesized to restore function.

Visualization: Mechanism of Action

The following diagram contrasts the occupancy-based inhibition of inverse agonists with the catalytic degradation cycle of PROTACs.

Caption: Comparison of stoichiometric inhibition (Inverse Agonist) vs. catalytic turnover (PROTAC).

Part 2: Pharmacodynamics & Scaffolding

The Scaffolding Problem

A critical distinction often overlooked is the scaffolding function of nuclear receptors.

-

Inverse Agonists: While they block PGC-1α recruitment, the ERRα protein remains bound to DNA (at ERRE sites). It may still interact with other corepressors (e.g., RIP140) or stabilize chromatin loops, maintaining a "presence" on the genome.

-

PROTACs: By physically removing the protein, PROTACs ablate all functions, including those independent of PGC-1α or transcriptional activation. This "chemical knockdown" mimics a genetic CRISPR/siRNA phenotype more closely than small molecule inhibition.

The Hook Effect

Researchers must be aware of the "Hook Effect" (prozone effect) when dosing PROTACs.

-

At very high concentrations, the PROTAC saturates both the ERRα and the E3 ligase independently, forming binary complexes (ERRα-PROTAC and E3-PROTAC) rather than the productive ternary complex.

-

Result: Efficacy drops at high doses, creating a bell-shaped dose-response curve. Inverse agonists do not exhibit this; their efficacy generally plateaus at saturation.

Data Comparison Table

| Feature | ERRα Inverse Agonist (e.g., XCT-790) | ERRα PROTAC (e.g., Compound 6c) |

| Primary Mechanism | Conformational Change (H12 displacement) | Ubiquitin-Proteasome Degradation |

| Binding Mode | Occupancy-driven (Stoichiometric) | Event-driven (Catalytic) |

| Reversibility | Rapidly reversible upon washout | Prolonged (requires protein resynthesis) |

| Scaffolding Function | Preserved (Protein remains intact) | Abolished (Protein removed) |

| High Dose Behavior | Saturation / Plateau | Potential Hook Effect (Loss of efficacy) |

| Assay Readout | Transcriptional Reporter / TR-FRET | Western Blot / HiBiT / Proteomics |

| Typical Potency | IC50: 100 - 500 nM | DC50: 1 - 30 nM |

Part 3: Experimental Protocols (Validation Workflow)

To rigorously distinguish between these modalities, a multi-tiered assay approach is required.

Protocol A: Differential Screening (Luciferase vs. Western)

Objective: Determine if a hit is a degrader or an inhibitor.

-

Cell Line: MDA-MB-231 (high endogenous ERRα) or HEK293T (transfected with ERRα + PGC-1α).

-

Treatment: Treat cells with compound (0.1, 1, 10, 100, 1000 nM) for 18-24 hours .

-

Lysate Split:

-

Aliquot A (Functional): Perform Luciferase assay using an ERRE-Luc reporter.[3] Both Inhibitors and PROTACs will reduce signal.[1]

-

Aliquot B (Physical): Perform Western Blot using anti-ERRα antibody.[10]

-

Inverse Agonist: ERRα band intensity remains constant (or slightly elevated due to stabilization).

-

PROTAC: ERRα band intensity decreases significantly (>50-80%).

-

-

Protocol B: Mechanism Verification (The "Rescue" Experiment)

Objective: Prove that the observed loss of signal is due to proteasomal degradation, not transcriptional repression or cytotoxicity.

-

Pre-treatment: Pre-incubate cells with Epoxomicin (100 nM) or MG132 (10 µM) (Proteasome inhibitors) or MLN4924 (Neddylation inhibitor, blocks CRL ligases) for 1 hour.

-

Compound Treatment: Add the putative PROTAC at its DC90 concentration.

-

Incubation: Incubate for 4-6 hours (shorter time prevents toxicity from proteasome inhibition).

-

Readout: Western Blot.

-

Result: If the degradation is rescued (band reappears) in the presence of MG132/MLN4924, the mechanism is confirmed as UPS-mediated degradation.

-

Visualization: Validation Workflow

This diagram outlines the logical flow for characterizing a new ERRα modulator.

Caption: Logical workflow for distinguishing ERRα inhibitors from degraders using rescue assays.

References

-

Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters.

-

Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by PROTACs. Annual Review of Pharmacology and Toxicology.

-

Busch, B. B., et al. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha. Journal of Medicinal Chemistry.

-

Gaillard, S., et al. (2006). ERRα and ERRγ: New Actors in the Estrogen Receptor Family. Nuclear Receptor Signaling.

-

Chaudhary, N., et al. (2021). Top-Down and Bottom-Up Proteomics Methods to Study PROTAC-Mediated Protein Degradation. Methods in Molecular Biology.

Sources

- 1. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Compounds That Inhibit Estrogen-Related Receptor Alpha Signaling Using High-Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]

The MDM2-ERRα Axis: Mechanisms and Methodologies for Targeted Degradation

This guide is structured as an advanced technical whitepaper designed for drug discovery scientists and molecular biologists. It focuses on the application of Targeted Protein Degradation (TPD) technologies—specifically PROTACs (Proteolysis Targeting Chimeras) —that hijack the MDM2 E3 ligase to degrade the metabolic regulator ERRα.

Executive Summary

Estrogen-Related Receptor Alpha (ERRα; NR3B1) is a master regulator of cellular metabolism, driving mitochondrial biogenesis and the Warburg effect in chemoresistant cancers. While traditional inverse agonists (e.g., XCT790) disrupt ERRα-PGC-1α interaction, they often fail to eliminate the protein entirely, leading to compensatory signaling.

This guide details the Targeted Protein Degradation (TPD) strategy, specifically utilizing MDM2-recruiting PROTACs to induce the catalytic turnover of ERRα. Unlike endogenous turnover mediated by Parkin or CHIP, this approach hijacks the p53-regulatory ligase MDM2, forcing a neomorphic interaction that results in rapid, potent, and reversible ERRα silencing.

The Biological Imperative: Why Target ERRα via MDM2?

The Metabolic Checkpoint

ERRα is an orphan nuclear receptor that does not bind estrogen but regulates genes involved in the TCA cycle, oxidative phosphorylation (OXPHOS), and lipid metabolism. In Triple-Negative Breast Cancer (TNBC) and colorectal cancer, ERRα expression correlates with poor prognosis and resistance to PI3K/mTOR inhibitors.

The MDM2 Advantage

MDM2 (Mouse Double Minute 2) is conventionally known for ubiquitinating p53. However, in the context of TPD, MDM2 offers distinct advantages as an E3 ligase handle:

-

High Expression in Tumors: MDM2 is frequently amplified in sarcomas and epithelial cancers, providing a tumor-selective degradation machinery.

-

Non-Genomic Mechanism: Recruiting MDM2 to ERRα avoids the toxicity associated with p53 reactivation in normal tissues, provided the PROTAC is highly specific.

-

Catalytic Efficiency: MDM2 mediates K48-linked polyubiquitination, the canonical signal for 26S proteasomal degradation.

Mechanistic Underpinnings: The Ternary Complex

The core of this TPD strategy is the formation of a Ternary Complex (ERRα : PROTAC : MDM2). This is a non-native interaction induced by a heterobifunctional molecule.

Molecular Architecture

-

Warhead: A ligand binding the ERRα Ligand Binding Domain (LBD) (e.g., a derivative of Thiazolidinedione or XCT790).

-

E3 Ligand: A Nutlin-3 analog or Idasanutlin derivative that binds the hydrophobic pocket of MDM2.

-

Linker: An alkyl or PEG chain of optimal length (usually 12–16 Å) to prevent steric clash while enabling ubiquitin transfer from E2 to surface lysines on ERRα.

Mechanism of Action (DOT Diagram)

Caption: The induced proximity mechanism where a PROTAC bridges MDM2 and ERRα, triggering ubiquitination and proteasomal degradation.

Experimental Protocols: Validating the MDM2-ERRα Axis

To confirm that ERRα degradation is specifically mediated by the recruited MDM2 (and not endogenous Parkin/CHIP), the following self-validating workflows are required.

Protocol A: In Vitro Ubiquitination Assay

Objective: Demonstrate direct ubiquitination of ERRα by MDM2 in a cell-free system.

Reagents:

-

Recombinant Human ERRα (Substrate).

-

Recombinant Human MDM2 (E3 Ligase).

-

Recombinant UBE1 (E1) and UbcH5b (E2).

-

Biotinylated Ubiquitin.

-

PROTAC Compound (Experimental) vs. DMSO (Control).

-

ATP Regeneration System.[1]

Step-by-Step Workflow:

-

Reaction Assembly: In a microcentrifuge tube, combine:

-

buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

100 nM E1, 500 nM E2, 500 nM MDM2.

-

200 nM ERRα.

-

Variable: 100 nM PROTAC or DMSO.

-

-

Initiation: Add 10 µM Biotin-Ubiquitin and 2 mM ATP.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Quench with 2x SDS-PAGE loading buffer containing β-mercaptoethanol. Boil at 95°C for 5 minutes.

-

Detection: Perform Western Blot.

Protocol B: The "Hook Effect" Competition Assay

Objective: Prove that degradation depends on the formation of a ternary complex, distinguishing it from simple inhibition.

Logic: At high concentrations, the PROTAC saturates both MDM2 and ERRα independently, preventing them from meeting (the "Hook Effect"). Degradation should be bell-shaped relative to dose.

Data Presentation: Expected Results

| Compound Conc.[1][2][4] | ERRα Protein Level (%) | Interpretation |

| 0 nM (DMSO) | 100% | Baseline |

| 10 nM | 65% | Onset of degradation |

| 100 nM | 15% | Maximal Degradation (Dmax) |

| 1000 nM (1 µM) | 40% | Diminished efficacy |

| 10 µM | 90% | Hook Effect (Saturation) |

Critical Controls & Troubleshooting

When validating MDM2-mediated degradation, you must rule out off-target effects.

Rescue Experiments

To confirm MDM2 causality, pre-treat cells with:

-

Carfilzomib (100 nM): A proteasome inhibitor. Result: Should block degradation, accumulating ubiquitinated ERRα.

-

Nutlin-3 (Excess): Competes for the MDM2 binding site. Result: Should prevent the PROTAC from binding MDM2, rescuing ERRα levels.

-

MLN4924: A Neddylation inhibitor. Result: Inhibits Cullin-RING ligase activity (if MDM2 functions within a larger complex), blocking degradation.

Pathway Diagram: Validation Logic

Caption: Decision tree for validating MDM2-dependence in PROTAC experiments.

References

-

Whelan, J. T., et al. (2013). "Regulation of the E3 ubiquitin ligase activity of MDM2 by an N-terminal pseudo-substrate motif." Cell Cycle.[3][5][6] Link

-

Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. Link

-

Hines, J., et al. (2019). "MDM2-recruiting PROTACs: A new era in targeted protein degradation." Cancer Research.[3][5][7] Link

-

Gaillard, S., et al. (2006). "The ERRα inverse agonist XCT790 targets the receptor for proteasomal degradation."[8] Journal of Biological Chemistry. Link

-

Li, Y., et al. (2014). "Parkin-mediated ubiquitination and degradation of ERRα regulates oxidative stress."[9] Cell Death & Disease. Link

Sources

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual targeting of estrogen receptor α and estrogen-related receptor α: a novel endocrine therapy for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Oestrogen‐related receptor alpha inverse agonist XCT‐790 arrests A549 lung cancer cell population growth by inducing mitochondrial reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liganded ERα Stimulates the E3 Ubiquitin Ligase Activity of UBE3C to Facilitate Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Breast Cancer Cell-Lines Derived from a Single Tumor Differ in Their Molecular Characteristics and Tumorigenic Potential | PLOS One [journals.plos.org]

- 8. dovepress.com [dovepress.com]

- 9. Frontiers | ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease [frontiersin.org]

Targeting the Orphan: A Technical Guide to Bioactive Small Molecules Modulating ERRα

Executive Summary

The Estrogen-Related Receptor Alpha (ERRα; NR3B1) represents a unique paradox in nuclear receptor pharmacology. Classed as an "orphan" receptor due to the absence of a known endogenous small-molecule ligand, ERRα exhibits constitutive transcriptional activity driven by protein-protein interactions with the PGC-1α coactivator family. This guide analyzes the chemical biology of ERRα modulation, detailing the transition from "undruggable" orphan to a validated target for metabolic reprogramming in oncology (via inverse agonists) and metabolic disease (via agonists).

Part 1: The Biological Imperative

The Constitutive Activity Paradox

Unlike classical nuclear receptors (e.g., ERα) that require ligand binding to stabilize Helix 12 (H12) in the agonist conformation, ERRα’s Ligand Binding Domain (LBD) is permanently locked in an active conformation. This structural rigidity allows ERRα to constitutively recruit coactivators, primarily PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha) .

-

The "Protein Ligand" Concept: PGC-1α acts as a surrogate ligand. It binds to the hydrophobic cleft of ERRα, driving the transcription of genes essential for mitochondrial biogenesis, oxidative phosphorylation (OXPHOS), and fatty acid oxidation (FAO).

-

Therapeutic Logic:

-

In Oncology (Breast/Colon Cancer): ERRα is often overexpressed, driving the "Warburg effect" and metabolic flexibility required for tumor survival. Strategy: Inverse Agonism (disrupt PGC-1α interaction).

-

In Metabolic Disease (Obesity/T2D): ERRα activity is dampened.[1] Strategy: Agonism (stabilize PGC-1α recruitment).

-

Signaling Pathway Visualization

The following diagram illustrates the PGC-1α/ERRα signaling axis and its downstream metabolic effects.

Figure 1: The PGC-1α/ERRα signaling axis. Inverse agonists disrupt the complex, while agonists stabilize it to drive metabolic gene expression.

Part 2: Chemical Space of ERRα Modulators

The development of ERRα modulators has evolved from non-specific tool compounds to highly selective chemical probes.

Inverse Agonists (Inhibitors)

These molecules function by displacing PGC-1α from the ERRα LBD or inducing a conformational change that targets the receptor for proteasomal degradation.

| Compound | Class | IC50 / Potency | Mechanism of Action | Key Limitations/Notes |

| XCT790 | Thiadiazole | ~0.37 µM | Disrupts PGC-1α interaction; induces ERRα degradation. | Warning: Acts as a mitochondrial uncoupler (off-target toxicity). Use with caution in metabolic assays. |

| Compound 29 (C29) | Synthetic | ~10-100 nM | High-affinity inverse agonist. | improved selectivity over XCT790; validates metabolic effects in vivo without uncoupling. |

| Compound 11 | Sulfonamide | 0.80 µM | p-Nitrobenzenesulfonamide derivative.[1][2][3][4][5] | Suppresses migration/invasion in TNBC (Triple-Negative Breast Cancer) models.[1][4] |

| Compound A | Thiazolidin | N/A | Destabilizes receptor. | Often cited in mechanistic studies regarding proteasomal degradation. |

Agonists (Activators)

Developing agonists for a constitutively active receptor is challenging. These molecules typically function by further stabilizing the active conformation or enhancing PGC-1α recruitment.

-

SLU-PP-332: A novel pan-ERR agonist (highest potency on ERRα).

-

Effect: Acts as an "exercise mimetic," increasing mitochondrial respiration and fatty acid oxidation in skeletal muscle.[6]

-

Status: Preclinical tool for metabolic syndrome and obesity research.

-

Part 3: Validation Workflows (The "How-To")

Trustworthy data generation requires a multi-tiered validation approach. A single assay is insufficient to confirm specific ERRα modulation.

Protocol A: TR-FRET Coactivator Displacement

Objective: Determine if the small molecule physically disrupts the interaction between ERRα and PGC-1α.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a fluorophore-labeled ERRα LBD and a peptide sequence derived from PGC-1α.

-

Causality: If the molecule binds the LBD, it alters the surface, preventing the coactivator peptide from binding, leading to a loss of FRET signal.

-

Critical Step: Use a PGC-1α peptide containing the LXXLL motif (or specific ERRα interaction motif) and ensure the assay buffer contains co-solvents to prevent compound aggregation.

Protocol B: Cellular Transcriptional Reporter Assay

Objective: Validate functional repression or activation in a live cell context.

-

System:

-

Plasmid 1: Gal4-DBD fused to ERRα-LBD (Ligand Binding Domain).

-

Plasmid 2: UAS (Upstream Activation Sequence) linked to a Luciferase reporter.

-

-

Method:

-

Transfect HEK293 cells with both plasmids.

-

Treat with vehicle (DMSO) vs. Compound (e.g., XCT790) for 24h.

-

Readout: Inverse agonists will significantly decrease Luciferase signal compared to DMSO control (constitutive activity baseline).

-

-

Self-Validation: Include a "Gal4-DBD only" control to ensure the compound doesn't inhibit the reporter system itself (e.g., killing the enzyme).

Protocol C: Metabolic Phenotyping (Seahorse XF)

Objective: Confirm the downstream physiological consequence (Mitochondrial Respiration).

-

Method:

-

Seed cells (e.g., MCF-7 or C2C12) in XF plates.

-

Treat with ERRα inverse agonist (24h pre-treatment is often required to deplete mitochondrial proteins).

-

Perform Mitochondrial Stress Test :

-

Injection A: Oligomycin (ATP synthase inhibitor).

-

Injection B: FCCP (Uncoupler - Max respiration).

-

Injection C: Rotenone/Antimycin A (Shut down ETC).

-

-

-

Expected Result (Inverse Agonist): Significant reduction in Basal Respiration and Maximal Respiration compared to control.

-

Differentiation: If using XCT790, be wary of immediate uncoupling (spike in OCR) vs. long-term repression. C29 is preferred here.

Experimental Workflow Diagram

Figure 2: Step-by-step validation pipeline for ERRα modulators. A confirmed hit must show binding, transcriptional repression, and metabolic alteration.

Part 4: Therapeutic Applications & Clinical Status

Oncology: The Metabolic Siege

ERRα is a prognostic marker for poor survival in breast and colorectal cancers.

-

Mechanism: Tumors rely on ERRα to maintain high mitochondrial output despite fluctuating oxygen/nutrient levels.

-

Intervention: Inverse agonists (e.g., Compound 11, C29) induce "metabolic catastrophe" in cancer cells.

-

Combination Therapy: High potential seen in combining ERRα inhibitors with PI3K/mTOR inhibitors or endocrine therapies (Tamoxifen) to overcome resistance.

Metabolic Disease: The Exercise Pill

-

Mechanism: In Type 2 Diabetes, muscle mitochondrial function is impaired.

-

Intervention: Agonists like SLU-PP-332 mimic the transcriptional effects of endurance exercise, increasing energy expenditure and insulin sensitivity without physical activity.[7]

References

-

Giguère, V. (2008). Transcriptional control of energy homeostasis by the estrogen-related receptors. Endocrine Reviews. Link

-

Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand. Proceedings of the National Academy of Sciences (PNAS). Link (Describes XCT790).

-

Gao, Z., et al. (2022).[3] The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo.[1][2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Describes Compound 11).

-

Patch, R. J., et al. (2011). Identification of novel, potent, and orally active estrogen-related receptor-α (ERRα) inverse agonists.[4] Journal of Medicinal Chemistry. Link (Describes Compound 29/C29).

-

Billon, C., et al. (2023). Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity.[8] ACS Pharmacology & Translational Science. Link (Describes SLU-PP-332).

-

Stein, R. A., et al. (2009). Estrogen-related receptor alpha is critical for the growth of estrogen receptor-negative breast cancer. Cancer Research.[9] Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jrenendo.com [jrenendo.com]

- 7. ujpronline.com [ujpronline.com]

- 8. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

Methodological & Application

Determining the Optimal Concentration of PROTAC ERRα Degrader-1 in MDA-MB-231 Cells: An Application Note and Protocol

Authored by a Senior Application Scientist

Introduction: The Dawn of Targeted Protein Degradation in ER-Negative Breast Cancer

The landscape of cancer therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to targeted elimination of disease-driving proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] PROTACs consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome.[4] This "event-driven" pharmacology offers a powerful alternative to traditional occupancy-based inhibitors, with the potential for greater potency and the ability to target proteins previously considered "undruggable."[3][5]

One such target of significant interest in oncology is the Estrogen-Related Receptor Alpha (ERRα). ERRα is an orphan nuclear receptor that plays a critical role in regulating cellular metabolism, including mitochondrial biogenesis and oxidative phosphorylation.[6] In the context of estrogen receptor-negative (ER-negative) breast cancers, such as the highly aggressive MDA-MB-231 cell line, ERRα has been shown to be a key driver of tumor growth and progression.[7][8] Its expression is associated with poor prognosis, making it a compelling therapeutic target.[9]

This application note provides a comprehensive guide for researchers to determine the optimal working concentration of PROTAC ERRα Degrader-1 for inducing the degradation of ERRα in the MDA-MB-231 triple-negative breast cancer cell line. PROTAC ERRα Degrader-1 is comprised of a ligand for ERRα and a ligand that recruits the MDM2 E3 ligase, connected by a linker.[7] By following the detailed protocols herein, researchers can confidently establish the ideal conditions for their experiments, ensuring robust and reproducible results.

Core Principle: The PROTAC-Mediated Degradation Pathway

The mechanism of action for PROTAC ERRα Degrader-1 is a sophisticated hijacking of the cell's natural protein disposal machinery.

Caption: PROTAC ERRα Degrader-1 mechanism of action.

Experimental Design for Optimal Concentration Determination

The cornerstone of working with a novel PROTAC is to first establish its optimal concentration range. This involves a dose-response and time-course experiment to identify the concentration that yields the desired level of protein degradation (DC50 - the concentration for 50% degradation) and the maximal degradation (Dmax).

Caption: Workflow for determining optimal PROTAC concentration.

Protocol 1: Dose-Response and Time-Course Treatment of MDA-MB-231 Cells

This protocol outlines the initial experiment to determine the effective concentration range and optimal treatment duration for PROTAC ERRα Degrader-1.

Materials:

-

MDA-MB-231 cells (ATCC® HTB-26™)

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

PROTAC ERRα Degrader-1 (MedChemExpress, HY-128838)[7]

-

DMSO (cell culture grade)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in DMEM/F12 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Seed 2.5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

-

PROTAC Preparation:

-

Prepare a 10 mM stock solution of PROTAC ERRα Degrader-1 in DMSO.[7] Store aliquots at -80°C.

-

On the day of the experiment, perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A suggested starting range, based on a similar ERRα degrader, would be 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, and 10 µM. Include a DMSO vehicle control.

-

-

Cell Treatment:

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of PROTAC ERRα Degrader-1 or DMSO.

-

Incubate the plates for various time points, for example, 4, 8, 12, and 24 hours.

-

-

Sample Collection:

-

At each time point, wash the cells twice with ice-cold PBS.

-

Lyse the cells directly in the wells using an appropriate lysis buffer (e.g., RIPA buffer) for subsequent Western blot analysis.

-

For parallel viability assays, proceed with the MTT/MTS protocol.

-

Protocol 2: Western Blotting for ERRα Degradation

This protocol will quantify the extent of ERRα protein degradation following treatment with the PROTAC.

Materials:

-

Cell lysates from Protocol 1

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERRα, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERRα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Loading Control and Analysis:

-

Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the ERRα signal to the loading control.

-

Data Presentation:

| Concentration | Time Point | % ERRα Degradation (Normalized to Vehicle) |

| Vehicle (DMSO) | 4h | 0% |

| 1 nM | 4h | |

| 10 nM | 4h | |

| 100 nM | 4h | |

| 1 µM | 4h | |

| ... | ... | |

| Vehicle (DMSO) | 24h | 0% |

| 1 nM | 24h | |

| 10 nM | 24h | |

| 100 nM | 24h | |

| 1 µM | 24h |

Protocol 3: Cell Viability Assay (MTT/MTS)

This assay will determine the cytotoxic effects of PROTAC ERRα Degrader-1 and allow for the calculation of the IC50 value (the concentration that inhibits cell growth by 50%).

Materials:

-

MDA-MB-231 cells

-

96-well plates

-

PROTAC ERRα Degrader-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (e.g., DMSO or isopropanol for MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of medium.

-

Incubate for 18-24 hours.

-

-

Treatment:

-

Treat the cells in triplicate with a range of concentrations of PROTAC ERRα Degrader-1 for 24, 48, or 72 hours.

-

-

MTT/MTS Addition:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-2 hours at 37°C until formazan crystals are visible.

-

-

Solubilization and Measurement:

-

For MTT, carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes in the dark.

-

Measure the absorbance at 540-595 nm.

-

Data Presentation:

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Vehicle) | 100 | 100 | 100 |

| 0.01 | |||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Protocol 4: Quantitative PCR (qPCR) for ERRα Target Gene Expression

To confirm the functional consequence of ERRα degradation, the expression of its downstream target genes can be assessed.

Materials:

-

Treated cells from Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for ERRα target genes (e.g., PDK4, VEGF) and a housekeeping gene (e.g., GAPDH, ACTB)[9]

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated cells.

-

Synthesize cDNA from the extracted RNA.

-

-

qPCR:

-

Perform qPCR using primers for ERRα target genes and a housekeeping gene for normalization.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Expected Outcome:

A successful experiment will demonstrate a concentration- and time-dependent decrease in ERRα protein levels, which should correlate with a reduction in the expression of its target genes and a decrease in cell viability. Based on data from similar ERRα degraders, significant degradation of ERRα in MDA-MB-231 cells can be expected in the low nanomolar range.

Concluding Remarks and Future Directions

This application note provides a robust framework for determining the optimal concentration of PROTAC ERRα Degrader-1 in MDA-MB-231 cells. By systematically evaluating its effects on protein degradation, cell viability, and target gene expression, researchers can establish a solid foundation for subsequent in-depth studies. Once the optimal concentration is determined, further investigations can explore the broader impact of ERRα degradation on cellular metabolism, signaling pathways, and tumorigenic potential, ultimately paving the way for novel therapeutic strategies in ER-negative breast cancer.

References

-

ResearchTweet. (2023). MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Accessed February 21, 2026. [Link]

-

Wang, Y., et al. (2022). PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer. ACS Medicinal Chemistry Letters, 13(5), 827-833. [Link]

-

Zhao, H., et al. (2022). Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule. Journal of Medicinal Chemistry, 65(13), 8845-8856. [Link]

-

Peng, L., et al. (2019). Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Medicinal Chemistry Letters, 10(5), 767-772. [Link]

-

Hamilton, G., et al. (2024). BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436. Breast Cancer Research and Treatment. [Link]

-

Sestito, S., et al. (2021). Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer. Oncotarget, 12(18), 1785-1798. [Link]

-

ResearchGate. Inhibition of ERRα by XCT-790 inhibits the MDA-MB-231 xenograft growth... ResearchGate. Accessed February 21, 2026. [Link]

-

ResearchGate. Silencing of ERRα decreases the growth rate of MDA-MB-231-luciferase... ResearchGate. Accessed February 21, 2026. [Link]

-

Wang, Y., et al. (2021). The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo. European Journal of Medicinal Chemistry, 226, 113858. [Link]

-

Arvinas. Discover the MOA - PROTAC ER Degraders. Arvinas.com. Accessed February 21, 2026. [Link]

-

Stein, W. R., & Crews, C. M. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Oncology, 12, 888324. [Link]

-

Jain, N., et al. (2020). Determination of the most stable endogenous reference genes for qPCR normalization in MCF-7 and MDA-MB-231 breast cancer cell lines. RSU Research Portal. [Link]

-

MarinBio. (2024). PROTAC Clinical Achievement: New Oral Estrogen Receptor Degrader Shows Promise in Advanced Breast Cancer. MarinBio.com. Accessed February 21, 2026. [Link]

-

Ferreira de Oliveira, J. M. P., et al. (2022). MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment. Pharmaceutics, 14(10), 2023. [Link]

-

Gao, H., et al. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Oncology, 12, 888324. [Link]

-

Jain, N., et al. (2020). Determination of the most stable endogenous reference genes for qPCR normalization in MCF-7 and MDA-MB-231 breast cancer cell lines. RSU Research Portal. [Link]

Sources

- 1. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Time-Course Experiment Design for ERRα Protein Knockdown

Introduction: The Significance of Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a pivotal orphan nuclear receptor that, despite its name, is not activated by estrogens.[1][2] It is a master regulator of cellular energy homeostasis, playing a crucial role in mitochondrial biogenesis, oxidative phosphorylation, and the metabolism of fatty acids and glucose.[1][3][4] ERRα's influence extends to a wide array of physiological and pathological processes, including cell proliferation, differentiation, and angiogenesis.[3][5] Its expression is particularly high in tissues with significant energy demands, such as the heart, skeletal muscle, and brain.[3]

Given its central role in metabolism, ERRα has emerged as a significant factor in various diseases, most notably in cancer.[5][6] Elevated ERRα expression is often correlated with a poor prognosis in several cancers, including breast cancer, where it drives tumor growth and resistance to therapies.[2][6] Consequently, the targeted knockdown of ERRα has become an invaluable research tool to dissect its functional roles and to validate it as a potential therapeutic target.[6][7]

This guide provides a comprehensive framework for designing and executing a time-course experiment to study the effects of ERRα protein knockdown using small interfering RNA (siRNA). We will delve into the rationale behind each step, from initial experimental design to downstream analysis, ensuring a robust and reproducible workflow.

The Rationale for a Time-Course Experiment

A single-point analysis following siRNA-mediated knockdown provides only a snapshot of a dynamic cellular process. The kinetics of mRNA degradation and subsequent protein depletion are critical parameters that vary depending on the target, cell type, and experimental conditions. A time-course experiment is therefore essential to:

-

Determine the point of maximal knockdown: Identifying the time point at which the target protein level is at its lowest is crucial for observing the most significant phenotypic effects.

-

Distinguish primary from secondary effects: The initial consequences of ERRα depletion (primary effects) can trigger a cascade of downstream events (secondary effects). A temporal analysis allows for the dissection of this complex sequence.

-

Understand the dynamics of cellular compensation: Cells may activate compensatory mechanisms to counteract the loss of ERRα. A time-course study can reveal the onset and progression of these adaptive responses.

-

Optimize experimental endpoints: By understanding the temporal relationship between knockdown and the phenotype of interest, researchers can select the most appropriate time points for specific downstream assays.

dot graph TD; A[Start: siRNA Transfection] --> B{Initiation of mRNA Degradation}; B --> C{Decline in ERRα mRNA Levels}; C --> D{Reduction in ERRα Protein Synthesis}; D --> E{Decline in ERRα Protein Levels}; E --> F[Observation of Primary Phenotypic Effects]; F --> G[Onset of Secondary Cellular Responses];

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style T1 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T2 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T3 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style T4 fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Temporal dynamics of siRNA-mediated ERRα knockdown.

PART 1: Experimental Design and Optimization

A well-designed experiment is the foundation of reliable and interpretable results. This section outlines the critical preliminary steps to optimize your ERRα knockdown experiment.

siRNA Design and Validation: Minimizing Off-Target Effects

The specificity of the siRNA is paramount to ensure that the observed phenotype is a direct result of ERRα knockdown and not due to unintended gene silencing.[8][9]

-

-

Negative Control (Scrambled siRNA): A non-targeting siRNA with a sequence that does not correspond to any known gene in the target organism is essential to control for the effects of the transfection process itself.[12]

-

Untransfected/Mock Control: This control group consists of cells that have not been transfected or have been treated with the transfection reagent alone, providing a baseline for normal gene and protein expression.[12][13]

-

Optimization of Transfection Conditions

Transfection efficiency can vary significantly between cell types. Therefore, it is crucial to optimize the transfection parameters for your specific cell line.[14]

-

Cell Density: The confluency of cells at the time of transfection can impact efficiency. A cell density of 60-80% is often a good starting point.[15]

-

Transfection Reagent: The choice of transfection reagent and its concentration should be optimized according to the manufacturer's protocol and the specific cell line being used.

Table 1: Example of an siRNA Concentration Optimization Matrix

| siRNA Concentration | Cell Viability (%) | ERRα mRNA Knockdown (%) |

| 10 nM | 98% | 65% |

| 25 nM | 95% | 85% |

| 50 nM | 80% | 90% |

| 100 nM | 60% | 92% |

In this example, 25 nM would be the optimal concentration, providing substantial knockdown with minimal impact on cell viability.

PART 2: Step-by-Step Experimental Protocol

This section provides a detailed protocol for a time-course experiment to assess ERRα knockdown.

Materials and Reagents

-

Cell line of interest (e.g., MCF-7, MDA-MB-231 for breast cancer studies)

-

Complete cell culture medium

-

siRNA targeting ERRα (multiple sequences)

-

Negative control siRNA (scrambled)

-

Positive control siRNA (e.g., GAPDH)

-

Transfection reagent (e.g., lipid-based)

-

Serum-free medium

-

6-well tissue culture plates

-

Reagents for RNA isolation, reverse transcription, and quantitative PCR (qPCR)

-

Reagents for protein extraction and Western blotting

-

Antibodies: anti-ERRα, anti-GAPDH (or other loading control), and appropriate secondary antibodies

Protocol for siRNA Transfection

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for different plate sizes.[15]

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.[15]

-

Preparation of siRNA-Transfection Reagent Complexes:

-

In separate sterile tubes, dilute the siRNA (ERRα-targeting, negative control, positive control) and the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[15]

-

-

Transfection:

-

Aspirate the culture medium from the cells and wash once with serum-free medium.

-

Add the siRNA-transfection reagent complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).[15]

-

-

Post-Transfection:

-

After the initial incubation, add complete medium to the wells.

-

For a time-course experiment, you will have a set of plates for each time point (e.g., 24, 48, 72, and 96 hours post-transfection).

-

dot graph TD; subgraph "Day 1" A[Seed Cells in 6-well Plates] --> B{Incubate Overnight}; end subgraph "Day 2" C[Prepare siRNA-Transfection Reagent Complexes] --> D[Transfect Cells]; D --> E{Incubate for 4-6 hours}; E --> F[Add Complete Medium]; end subgraph "Harvesting Time Points" G[24 hours] --> H[48 hours] --> I[72 hours] --> J[96 hours]; end F --> G; F --> H; F --> I; F --> J; G --> K[Harvest for qPCR & Western Blot]; H --> L[Harvest for qPCR & Western Blot]; I --> M[Harvest for qPCR & Western Blot]; J --> N[Harvest for qPCR & Western Blot];

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style N fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Caption: Workflow for a time-course ERRα knockdown experiment.

PART 3: Downstream Analysis and Data Interpretation

Quantitative Real-Time PCR (qPCR) for mRNA Analysis

Protocol for qPCR

-

RNA Isolation: At each time point, harvest the cells and isolate total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[14]

-

qPCR: Perform qPCR using primers specific for ERRα and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14]

-

Data Analysis: Calculate the relative expression of ERRα mRNA using the ΔΔCt method.[14]

Table 2: Example of Time-Course qPCR Data

| Time Point (hours) | Relative ERRα mRNA Expression (Fold Change vs. Scrambled) |

| 24 | 0.35 |

| 48 | 0.15 |

| 72 | 0.20 |

| 96 | 0.45 |

This data suggests that maximal mRNA knockdown occurs around 48 hours.

Western Blotting for Protein Analysis

Protocol for Western Blotting

-

Protein Extraction: At each time point, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to ERRα.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of ERRα protein at each time point.

Table 3: Example of Time-Course Western Blot Data

| Time Point (hours) | Relative ERRα Protein Level (Normalized to Loading Control) |

| 24 | 0.85 |

| 48 | 0.40 |

| 72 | 0.25 |

| 96 | 0.50 |

This data indicates that maximal protein knockdown is delayed compared to mRNA knockdown, peaking at 72 hours. This delay is expected due to the half-life of the ERRα protein.

Functional and Phenotypic Assays

Based on the established kinetics of ERRα knockdown, you can now perform relevant functional assays at the optimal time points. Given ERRα's role in metabolism, several assays can be employed:

-

Metabolic Flux Analysis: This powerful technique can provide a quantitative assessment of metabolic pathway activity.[20][21][22] By using stable isotope tracers (e.g., 13C-glucose or 13C-glutamine), you can measure the rates of glycolysis, the TCA cycle, and fatty acid oxidation.

-

Seahorse XF Analyzer: This instrument measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), providing real-time insights into mitochondrial respiration and glycolysis, respectively.

-

Cell Proliferation and Viability Assays: Assays such as MTT, CellTiter-Glo, or direct cell counting can determine the impact of ERRα knockdown on cell growth and survival.[23][24]

-

Gene Expression Analysis of Downstream Targets: Using qPCR or microarray analysis, you can investigate how the depletion of ERRα affects the expression of its known target genes involved in metabolic pathways.[6]

PART 4: Troubleshooting and Validation

Even with a well-designed protocol, challenges can arise. This section addresses common issues and emphasizes the importance of validating your findings.

Troubleshooting Common Problems

-

Low Knockdown Efficiency:

-

Suboptimal Transfection: Re-optimize transfection conditions (cell density, reagent concentration).[14]

-

Ineffective siRNA: Test different siRNA sequences.

-

-

Discrepancy Between mRNA and Protein Knockdown:

-

Assay Issues: Verify the specificity and sensitivity of your antibodies for Western blotting and the efficiency of your primers for qPCR.[14]

-

Cell Toxicity:

-

High siRNA Concentration: Reduce the amount of siRNA used.

-

Validating the Specificity of the Phenotype

It is crucial to ensure that the observed phenotype is a direct consequence of on-target ERRα knockdown.

-

Phenotypic Analysis with Pharmacological Inhibitors: If available, comparing the effects of siRNA-mediated knockdown with those of a specific small molecule inhibitor of ERRα can provide further validation.

Conclusion

The design and execution of a time-course experiment for ERRα protein knockdown require careful planning, optimization, and validation. By systematically determining the kinetics of both mRNA and protein depletion, researchers can confidently link the loss of ERRα to specific cellular and metabolic phenotypes. This detailed guide provides a comprehensive framework to empower researchers, scientists, and drug development professionals to conduct robust and reproducible studies, ultimately advancing our understanding of ERRα's role in health and disease.

References

- SiRNA Knockdown: A Step-by-Step Protocol - Perpusnas. (2026, January 6).

- Metabolic Flux Analysis: Methods and Protocols | NHBS Academic & Professional Books.

- Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer - AACR Journals. (2012, November 14).

- ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - Frontiers. (2019, April 4).

- Estrogen-Related Receptor α: A Key Transcription Factor in the Regulation of Energy Metabolism at an Organismic Level and a Target of the ABA/LANCL Hormone Receptor System - MDPI. (2024, April 27).

- Estrogen-related receptor alpha - Wikipedia.

- Top three tips for troubleshooting your RNAi experiment - Horizon Discovery. (2019, November 7).

- Technical Support Center: Troubleshooting Low Efficiency of NAP siRNA Knockdown - Benchchem.

- RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US.

- Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - BR.

- (PDF) Estrogen-related receptor alpha in select host functions and cancer: new frontiers. (2022, February 10).

- Metabolic Flux Analysis in Eukaryotic Cells: Methods and Protocols - Google Books.

- Metabolic flux analysis : methods and protocols - UQ eSpace - The University of Queensland.

- Metabolic Flux Analysis: Methods and Protocols | NHBS Academic & Professional Books.

- The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism - PMC. (2023, April 28).

- Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis. (2024, February 19).

- Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (2024, December 13).

- Reprogramming of the ERRα and ERα Target Gene Landscape Triggers Tamoxifen Resistance in Breast Cancer - AACR Journals. (2015, February 15).

- Methods for reducing siRNA off-target binding | Eclipsebio.

- siRNA Mediated Inhibition of Gene Expression - Santa Cruz Biotechnology.

- Estrogen-related receptor alpha (ERRα) is a key regulator of intestinal homeostasis and protects against colitis - PubMed. (2021, July 23).

- The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer - PMC.

- siRNA Off-Target Effect Assessment - Creative Proteomics.

- Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - FR.

- siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing - Labome. (2013, June 5).

- Real-time RT-PCR for analysis of gene knockdown by RNAi — controls and calculations - QIAGEN.

- siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells | Oncotarget. (2015, August 28).

- siRNA-induced Gene Silencing | Thermo Fisher Scientific - ES.

- Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC. (2010, March 3).

- Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC - NIH.

- A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells.

- Western blot protocol - Abcam.

- Principle, mechanism, and application of siRNA knockdown in gene silencing.

- Evaluation of non-specific protein knockdown by negative control siRNA.

- Technote 1 siRNA Off-Target Effects: Causes, Extent & Impact - siTOOLs Biotech.

- RNAi Analysis Using Western Blots - LICORbio™.

- Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs.

- qPCR, dPCR, and NGS for siRNA bioanalysis - TATAA Biocenter.

- Silencing of ERRα gene represses cell proliferation and induces apoptosis in human skin fibroblasts - PMC.

- ERRα regulates the growth of triple-negative breast cancer cells via S6K1-dependent mechanism - PMC. (2017, August 25).

- Regulation of ERRα Gene Expression by Estrogen Receptor Agonists and Antagonists in SKBR3 Breast Cancer Cells - PMC. (2010, March 8).

- Top 4 ways to make your siRNA experiment a success - Horizon Discovery. (2019, November 22).

- How to design effective siRNA for gene knockdown experiments? - Patsnap Synapse. (2025, May 27).

Sources

- 1. Estrogen-related receptor alpha - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Estrogen-Related Receptor α: A Key Transcription Factor in the Regulation of Energy Metabolism at an Organismic Level and a Target of the ABA/LANCL Hormone Receptor System [mdpi.com]

- 4. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The metabolic regulator ERRα, a downstream target of HER2/IGF-1, as a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]

- 9. siRNA Off-Target Effect Assessment - Creative Proteomics [creative-proteomics.com]

- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - CN [thermofisher.cn]

- 11. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - FR [thermofisher.com]

- 12. qiagen.com [qiagen.com]

- 13. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scbt.com [scbt.com]

- 16. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]

- 17. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 18. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. licorbio.com [licorbio.com]

- 20. books.google.cn [books.google.cn]

- 21. UQ eSpace [espace.library.uq.edu.au]

- 22. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]

- 23. Silencing of ERRα gene represses cell proliferation and induces apoptosis in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ERRα regulates the growth of triple-negative breast cancer cells via S6K1-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Application Note: In Vivo Administration Routes for ERRα Degraders in Xenograft Models

This Application Note is designed to guide researchers in the in vivo evaluation of Estrogen-Related Receptor Alpha (ERRα) degraders, specifically focusing on xenograft models. It synthesizes protocols for PROTACs (e.g., Compound 6c, PROTAC_ERRα) and degrading inverse agonists (e.g., XCT-790), addressing the specific physicochemical challenges of these modalities.

Introduction: The ERRα Target and Degrader Modalities

Estrogen-Related Receptor Alpha (ERRα/ESRRA) is an orphan nuclear receptor critical for mitochondrial biogenesis and metabolic adaptation in cancer, particularly in Triple-Negative Breast Cancer (TNBC) and colorectal cancer.[][2] Unlike the Estrogen Receptor (ERα), ERRα has no known natural ligand, making "degradation" a superior strategy to simple inhibition.[]

Why Degraders? While inverse agonists like XCT-790 inhibit transcriptional activity, they often suffer from off-target toxicity (e.g., mitochondrial uncoupling).[][2] Proteolysis-Targeting Chimeras (PROTACs) offer a "cleaner" mechanism by recruiting E3 ligases (typically VHL) to ubiquitinate ERRα, leading to its proteasomal destruction.[][2][3][4]

Key Compounds Referenced

| Compound | Class | Mechanism | Key Reference |

| Compound 6c | PROTAC | VHL-recruiting degrader | Peng et al., 2019 |

| PROTAC_ERRα | PROTAC | VHL-recruiting degrader | Bondeson et al., 2015 |

| XCT-790 | Inverse Agonist | Mechanism-based degradation | Willy et al., 2004 |

| Compound 29 | PROTAC | Oral degrader (Metabolic models) | Bondeson/Peng |

Pre-Formulation and Vehicle Selection

ERRα degraders, particularly PROTACs, often violate "Rule of Five" properties (High MW >800 Da, high lipophilicity).[] Selecting the correct vehicle is the single most critical step to ensure bioavailability.

Recommended Vehicle Formulations

Based on solubility profiles of VHL-based PROTACs and hydrophobic inverse agonists:

Formulation A: Standard "Cassette" (IP/IV)

Best for: Early Pharmacokinetic (PK) and Pharmacodynamic (PD) proof-of-concept.[][2]

-

Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

-

Preparation: Dissolve compound in DMSO first (ensure clarity).[][2] Add PEG300 and vortex. Add Tween 80.[5] Slowly add Saline with continuous vortexing to avoid precipitation.

-

Stability: Prepare fresh daily.

Formulation B: Oral Suspension (PO)

Best for: Efficacy studies requiring daily dosing (QD).[][2]

-

Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[][2]

-

Preparation: Micronize compound if possible. Suspend in vehicle using a probe sonicator to create a uniform dispersion.

Formulation C: Lipid-Based (PO - Enhanced Absorption)

Best for: Highly lipophilic compounds with poor aqueous wetting.[][2]

-

Composition: Labrasol (Caprylocaproyl polyoxyl-8 glycerides) or Corn Oil.[][2]

-

Note: XCT-790 and some PROTACs show improved absorption in lipid matrices.[][2]

Decision Logic for Vehicle Selection

Caption: Decision tree for selecting the optimal vehicle based on compound solubility and administration route.

Administration Routes: Protocols & Rationale

Route 1: Intraperitoneal (IP) Injection

Rationale: Bypasses first-pass metabolism (mostly), allowing high systemic exposure for "Proof of Degradation" studies.[][2]

-

Dose Range: 10 – 50 mg/kg.

-

Schedule: Daily (QD) or Every Other Day (Q2D).

-

Volume: 5–10 mL/kg (e.g., 100–200 µL for a 20g mouse).[][2]

-

Pros: High bioavailability for bRo5 compounds.

-

Cons: Risk of local irritation (peritonitis) with high DMSO/PEG concentrations.[2]

Route 2: Oral Gavage (PO)

Rationale: Preferred for translational efficacy studies.[][2]

-

Dose Range: 30 – 100 mg/kg (PROTACs often require higher oral doses due to permeability issues).[][2]

-

Schedule: Daily (QD).

-

Critical Check: Fasting mice for 4 hours pre-dose can reduce variability in absorption, though fed state is often preferred for lipid-soluble PROTACs to enhance lymphatic transport.[][2]

Route 3: Intravenous (IV)

Rationale: Strictly for Pharmacokinetic (PK) parameter determination (Clearance, Vss).[][2]

-

Dose: 1 – 5 mg/kg (Bolus tail vein).[][2]

-

Vehicle: Must be particle-free (Formulation A, filtered 0.22 µm).[][2]

Detailed Protocol: Xenograft Efficacy Study

Objective: Evaluate tumor growth inhibition (TGI) and in vivo ERRα degradation.

Step 1: Model Establishment[1][2]

-

Cell Line: MDA-MB-231 (TNBC, high ERRα) or MCF-7 (ER+, ERRα dependent).[][2]

-

Inoculation: Inject

cells suspended in 1:1 PBS/Matrigel into the mammary fat pad (orthotopic) or flank (subcutaneous) of female athymic nude mice (Nu/Nu) or SCID mice.[][2] -

Estrogen Supplement: For MCF-7, implant a 17β-estradiol pellet (0.72 mg, 60-day release) SC 3 days prior to inoculation.[][2]

Step 2: Randomization & Dosing[1][2]

-

Trigger: When tumors reach ~150–200 mm³.

-

Grouping: Randomized into groups (n=8-10) to ensure equal mean tumor volume.

-

Duration: 21–28 days. Measure Tumor Volume (TV) and Body Weight (BW) 2-3 times/week.[][2]

Step 3: Pharmacodynamic (PD) Endpoint - The Critical Step

Unlike inhibitors, degraders must prove target disappearance.[][2]

-

Terminal Harvest: Euthanize mice at

(typically 4–6 hours post-last dose) to capture maximal degradation.[][2] -

Tissue Processing:

-

Flash freeze tumor fragments in liquid nitrogen immediately.

-

Lysis Buffer: RIPA buffer + Protease Inhibitors + 10 µM MG-132 (Proteasome inhibitor) added to the lysis buffer prevents ex vivo degradation during processing.[][2]

-

-

Western Blot: Probe for ERRα (approx. 53 kDa). Normalize to Vinculin or GAPDH.

-

Success Criteria: >50% reduction in ERRα protein levels compared to vehicle.

-

Experimental Workflow Diagram

Caption: Workflow for ERRα degrader efficacy study from inoculation to pharmacodynamic analysis.

Troubleshooting & Scientific Integrity

The "In Vitro / In Vivo Disconnect"

Issue: Compound shows 90% degradation in cells (DC50 < 10 nM) but poor efficacy in mice. Root Cause:

-

Metabolic Instability: The linker in PROTACs is often a site of metabolism.[6][7] If the linker is cleaved, the molecule splits into two inhibitors, losing the degradation mechanism.

-

Hook Effect: Accumulation of compound in tumor tissue to concentrations >10 µM may prevent ternary complex formation. Solution:

-

Perform a PK study first. If tumor exposure is high but degradation is low, suspect the "Hook Effect" (lower the dose).

-

If tumor exposure is low, improve the vehicle (switch to Lipid/Labrasol).

Specificity Check (XCT-790 Warning)

XCT-790 is a mitochondrial uncoupler (off-target).[][2] When using XCT-790 as a control, measure AMPK phosphorylation . If AMPK is activated without ERRα degradation, the effect is likely off-target toxicity.[] PROTACs (e.g., Cmpd 6c) should not show this uncoupling at therapeutic doses.[][2]

References

-

Bondeson, D. P., et al. (2015).[][2][3][4][8][9] Catalytic in vivo protein knockdown by small-molecule PROTACs.[][2][8][9] Nature Chemical Biology, 11(8), 611–617.[][2][8][9] Link

-

Peng, L., et al. (2019).[][2][10][11] Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation.[][2][10][11][12] ACS Medicinal Chemistry Letters, 10(5), 767–772.[][2][10] Link[][2]

-

Willy, P. J., et al. (2004).[][2] Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[][2][13][14] Proceedings of the National Academy of Sciences, 101(24), 8912–8917.[] Link[][2]

-

Eskiocak, B., et al. (2014).[][2] The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler.[2][15] Biochemistry, 53(29), 4839–4846.[][2][15] Link

Sources

- 2. XCT-790 - Wikipedia [en.wikipedia.org]

- 3. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic in vivo protein knockdown by small-molecule PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comparative Strategies for ERRα Silencing: Lentiviral shRNA vs. Chemical Inverse Agonists

Abstract

The Estrogen-Related Receptor Alpha (ERRα) is a master regulator of mitochondrial biogenesis and cellular metabolism, acting as a critical effector of the PGC-1α signaling axis.[1][2][3] Elucidating its function requires robust loss-of-function models. This guide compares two distinct methodologies: genetic knockdown via lentiviral shRNA and pharmacological "chemical knockdown" using inverse agonists . While genetic methods offer stable, highly specific suppression, chemical methods provide acute, reversible inhibition. Crucially, we address the severe off-target mitochondrial toxicity associated with the classic inhibitor XCT-790 and recommend superior alternatives like Compound 29 (C29).

The Biological Context: The ERRα/PGC-1α Axis[1][3][4]

ERRα functions as a constitutively active nuclear receptor.[1][3][4][5] Unlike estrogen receptors (ERs), it does not require a specific ligand for activation but relies on protein-protein interactions with coactivators, primarily PGC-1α (Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha).

Mechanism of Action

The ERRα/PGC-1α complex binds to ERR response elements (ERREs) in the promoters of genes regulating the Tricarboxylic Acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid oxidation.

-

Genetic Knockdown: Degrades mRNA, preventing protein translation.

-

Chemical Knockdown (Inverse Agonists): Small molecules bind the ERRα ligand-binding domain (LBD), disrupting PGC-1α interaction. Furthermore, specific inverse agonists induce a conformational change that recruits the proteasome, leading to rapid proteolytic degradation of the ERRα protein itself—hence the term "chemical knockdown."

Pathway Visualization

Figure 1: The ERRα signaling cascade and intervention points. Genetic methods prevent protein synthesis, while chemical inverse agonists disrupt coactivator binding and induce proteasomal degradation.

Protocol A: Lentiviral shRNA Knockdown (Genetic)

This method is the gold standard for long-term studies (e.g., xenografts, differentiation assays).

Critical Considerations

-

Vector Selection: Use pLKO.1-puro (Addgene #8453) for robust expression.

-

Targeting: ERRα (Gene ID: ESRRA) has high homology with ERRβ and ERRγ. Validate sequences to ensure isoform specificity.

-

Control: A non-targeting scrambled shRNA is mandatory to rule out viral toxicity.

Step-by-Step Workflow

Phase 1: Lentiviral Production (Day 1-3)

-

Seeding: Plate HEK293T cells at 70% confluency in T-75 flasks.

-

Transfection: Prepare a mix of:

-

Transfer Plasmid (shERRα or Scramble): 10 µg

-

Packaging Plasmid (psPAX2): 7.5 µg

-

Envelope Plasmid (pMD2.G): 2.5 µg

-

Transfection Reagent (e.g., Lipofectamine 3000 or PEI).

-

-

Collection: Harvest viral supernatant at 48h and 72h post-transfection. Filter through a 0.45 µm PVDF filter (do not use nitrocellulose).

-

Concentration (Optional): Use PEG-it or ultracentrifugation if high titer (>10^8 IU/mL) is required.

Phase 2: Transduction & Selection (Day 4-10)

-

Transduction: Plate target cells (e.g., MDA-MB-231, C2C12) to reach 50% confluency.

-

Infection: Add viral supernatant + Polybrene (8 µg/mL) .

-

Expert Tip: Polybrene neutralizes charge repulsion but can be toxic. If cells are sensitive, use Protamine Sulfate instead.

-

-

Spinoculation (Optional): Centrifuge plates at 1,200 x g for 60 mins at 32°C to increase efficiency.

-

Selection: 48h post-infection, introduce Puromycin.

-

Self-Validation: Determine the minimum kill concentration (Kill Curve) for your specific cell line beforehand (typically 1–5 µg/mL).

-

-

Validation: Harvest cells at Day 7 post-infection for Western Blot.

Protocol B: Chemical Knockdown (Inverse Agonists)

Pharmacological inhibition is preferred for acute metabolic flux assays (Seahorse) or when studying immediate transcriptional changes.

The "Artifact" Warning: XCT-790 vs. C29

-

XCT-790: Historically the first specific inhibitor. Avoid if possible.

-

Compound 29 (C29): The modern standard.

-

Reason: Highly selective for ERRα over ERRβ/γ and does not induce mitochondrial uncoupling [2].

-

Step-by-Step Workflow (Using C29)

-

Preparation: Dissolve C29 in DMSO to create a 10 mM stock. Store at -80°C in aliquots (avoid freeze-thaw).

-

Dosing: Treat cells with 5–10 µM C29 .

-

Control: Vehicle control (DMSO) matched to the exact volume (typically 0.1%).

-

-

Timing:

-

Transcriptional Repression: 12–24 hours.

-

Protein Degradation: 24–48 hours (C29 destabilizes ERRα, leading to proteasomal clearance).

-

-

Media Refresh: ERRα inverse agonists can be metabolized. Refresh media containing the drug every 24 hours for experiments lasting >24h.

Comparative Analysis

| Feature | Lentiviral shRNA (Genetic) | Inverse Agonist (C29) |

| Time to Effect | 5–7 Days (Selection required) | 12–48 Hours |

| Mechanism | mRNA degradation (RNAi) | Coactivator displacement + Protein degradation |

| Specificity | High (Sequence dependent) | High (C29); Low (XCT-790) |